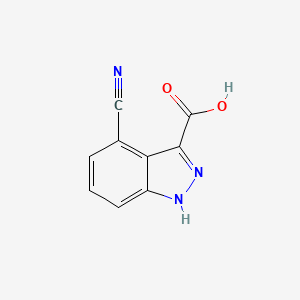

4-cyano-1H-indazole-3-carboxylic acid

Descripción general

Descripción

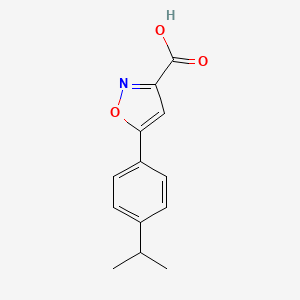

4-Cyano-1H-indazole-3-carboxylic acid is a chemical compound with the linear formula C9H5N3O2 . It is used in laboratory settings .

Synthesis Analysis

The synthesis of 1H-indazole-3-carboxylic acid derivatives has been achieved through various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)8(9(13)14)12-11-6/h1-3H, (H,11,12)(H,13,14) .Chemical Reactions Analysis

Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.16 . It is an off-white solid .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

4-Cyano-1H-indazole-3-carboxylic acid plays a crucial role in the synthesis of heterocyclic compounds, notably 1,2,3-triazoles, which serve as key scaffolds in organic compounds. These compounds have diverse applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability of these compounds to acidic and basic hydrolysis, alongside their significant dipole moments, enables effective interactions with biological targets. The synthesis of 1,4-disubstituted 1,2,3-triazoles, facilitated by copper(I) catalyzed azide-alkyne cycloaddition, highlights the importance of click reactions in constructing complex molecules from simple starting materials, offering high selectivity, wide scope, fast reaction rates, and high yields (Kaushik et al., 2019).

Therapeutic Applications

Indazole derivatives, including those based on this compound, have shown a wide variety of biological activities, leading to significant interest in developing novel therapeutic agents. These compounds have been found to possess anticancer, anti-inflammatory activities, and applications in disorders involving protein kinases and neurodegeneration. The structure of indazole provides the foundation for many compounds with potential therapeutic value (Denya et al., 2018).

Antineoplastic Drug Development

The specific derivative, lonidamine, derived from indazole-3-carboxylic acid, exemplifies the compound's application in antineoplastic drug development. Lonidamine exhibits a powerful inhibitory effect on the metabolic processes of neoplastic cells, including oxygen consumption and lactate accumulation, without affecting nucleic acids or protein synthesis. Its mechanism of action suggests potential for increasing drug uptake, reversing drug resistance, and triggering apoptosis pathways. Lonidamine has shown to enhance the cytotoxic effects of anthracyclines and cisplatin, highlighting the non-overlapping side effects and the potential for combination therapies in treating solid tumors (Di Cosimo et al., 2003).

Biocatalyst Inhibition

In the context of biorenewable chemicals, the study of carboxylic acids, including indazole derivatives, reveals their inhibitory effects on microbial production processes. Understanding the impact of these compounds on microbial cell membranes and internal pH has led to insights into metabolic engineering strategies aimed at improving microbial tolerance and performance in industrial applications (Jarboe et al., 2013).

Mecanismo De Acción

Target of Action

Indazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Indazole derivatives have been reported to inhibit cell growth in many neoplastic cell lines . This suggests that 4-cyano-1H-indazole-3-carboxylic acid may interact with its targets to disrupt cell proliferation.

Biochemical Pathways

Given the broad biological activities of indazole derivatives, it is likely that this compound affects multiple pathways .

Pharmacokinetics

The compound’s molecular weight of 18716 suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

Indazole derivatives have been reported to inhibit cell growth in many neoplastic cell lines , suggesting that this compound may have similar effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-cyano-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)8(9(13)14)12-11-6/h1-3H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNCDNOZENBPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NN=C2C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646711 | |

| Record name | 4-Cyano-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000341-33-2 | |

| Record name | 4-Cyano-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

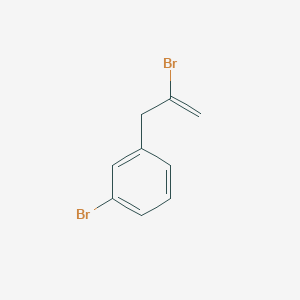

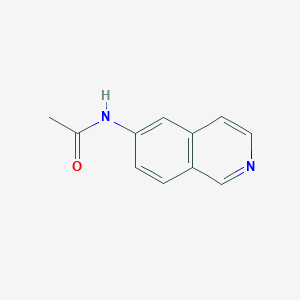

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

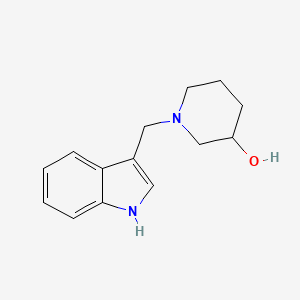

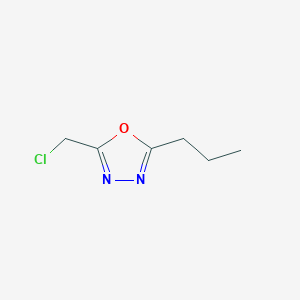

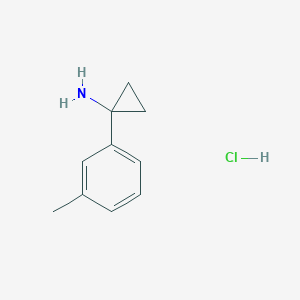

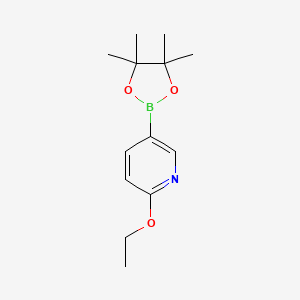

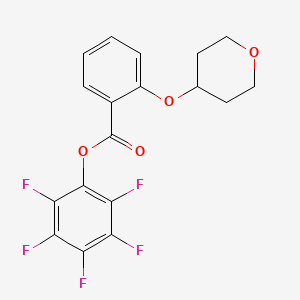

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1614129.png)

![4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride](/img/structure/B1614130.png)